L-Tyrosine-13C,15N
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Overview
Description
L-Tyrosine-13C,15N is a stable isotope-labeled form of the amino acid L-Tyrosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important biomolecules, including neurotransmitters and hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tyrosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of L-Tyrosine. The reaction conditions often involve controlled environments to ensure the high purity and isotopic enrichment of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and isotopic purity. The production methods are designed to be cost-effective while maintaining the quality and consistency required for research applications .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine-13C,15N undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA, which is a precursor for neurotransmitters like dopamine.
Reduction: Reduction reactions can convert L-Tyrosine into other derivatives.
Substitution: Substitution reactions can modify the functional groups on the L-Tyrosine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include L-DOPA, catecholamines (such as dopamine), and other derivatives that are important in biochemical pathways .
Scientific Research Applications
L-Tyrosine-13C,15N has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation of L-Tyrosine into proteins and other biomolecules.
Medicine: Utilized in research on neurotransmitter synthesis and metabolic disorders.
Industry: Applied in the development of pharmaceuticals and as a tracer in various industrial processes
Mechanism of Action
L-Tyrosine-13C,15N exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and other biomolecules, allowing researchers to trace its metabolic fate. The labeled isotopes enable precise quantification and tracking of L-Tyrosine in various biological systems. The molecular targets and pathways involved include the synthesis of neurotransmitters, hormones, and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.
L-DOPA-13C,15N: A labeled form of L-DOPA, used in studies of neurotransmitter synthesis.
L-Tryptophan-13C,15N: A labeled form of L-Tryptophan, used in protein synthesis and metabolic studies.
Uniqueness
L-Tyrosine-13C,15N is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in metabolic studies. Its role as a precursor for important neurotransmitters and hormones further distinguishes it from other labeled amino acids .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1 |
InChI Key |
OUYCCCASQSFEME-HJRUCTFRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]([13C](=O)O)[15NH2])O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.